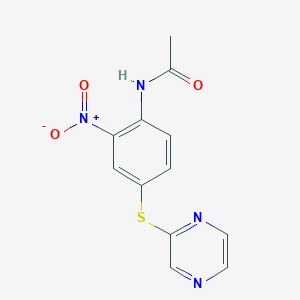
N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide
Vue d'ensemble
Description
N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide is a chemical compound with the molecular formula C12H10N4O3S It is known for its unique structure, which includes a nitro group, a pyrazinyl group, and a sulfanyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide typically involves the reaction of 2-nitro-4-aminophenyl acetamide with pyrazine-2-thiol. The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the sulfanyl position.
Applications De Recherche Scientifique
N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mécanisme D'action
The mechanism of action of N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazinyl and sulfanyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-nitro-4-pyrazin-2-ylsulfanylphenyl)acetamide
- 2-Cyano-N-(4-nitrophenyl)acetamide
Uniqueness
N-(2-Nitro-4-(pyrazin-2-ylthio)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
55564-28-8 |
|---|---|
Formule moléculaire |
C12H10N4O3S |
Poids moléculaire |
290.30 g/mol |
Nom IUPAC |
N-(2-nitro-4-pyrazin-2-ylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C12H10N4O3S/c1-8(17)15-10-3-2-9(6-11(10)16(18)19)20-12-7-13-4-5-14-12/h2-7H,1H3,(H,15,17) |
Clé InChI |
ZENMVGHHSFRNDV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)SC2=NC=CN=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













